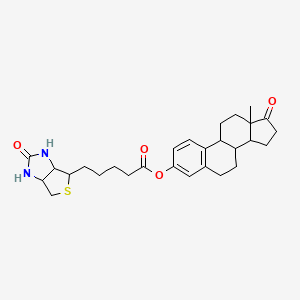

Elatoside J

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

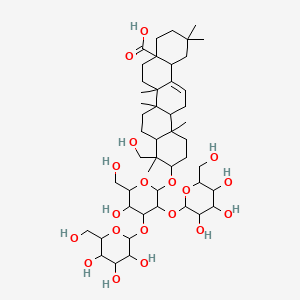

Congmuyenoside a, also known as elatoside J, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Congmuyenoside a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, congmuyenoside a is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, congmuyenoside a can be found in green vegetables. This makes congmuyenoside a a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Cardioprotective Effects

Elatoside J, a compound found in various plants, has shown significant promise in the field of cardiology. Studies have revealed its ability to protect the heart from ischemia/reperfusion injury, a common issue during heart attacks and surgeries. For instance, Wang et al. (2015) demonstrated that Elatoside C, a closely related compound, significantly reduces oxidative stress and mitochondrial dysfunction in rat hearts during ischemia/reperfusion, highlighting its potential cardioprotective properties (Wang et al., 2015). Additionally, in 2014, Wang and colleagues found that Elatoside C can protect H9c2 cardiomyocytes from hypoxia/reoxygenation-induced injury, further supporting its use in cardiac care (Wang et al., 2014).

Anti-Inflammatory Properties

Research has also highlighted the anti-inflammatory potential of Elatoside J and related compounds. Lee et al. (2009) isolated Elatoside F, another variant, and demonstrated its effectiveness in inhibiting lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation, indicating strong anti-inflammatory effects (Lee et al., 2009). Additionally, Nhiem et al. (2011) identified various oleanane-type triterpene saponins in Aralia elata, including Elatoside L, which exhibited notable NF-κB inhibition and PPAR activation, crucial for managing inflammation (Nhiem et al., 2011).

Role in Autophagy and Atherosclerosis Treatment

Elatoside J may play a significant role in inducing autophagy, a process vital for cellular health and disease prevention. Luo et al. (2017) found that Elatoside C protects against oxidized LDL-induced injury in endothelial cells by inducing autophagy, suggesting its potential in treating atherosclerosis (Luo et al., 2017).

Antileishmanial Activity

Elatoside J also demonstrates potential in combating parasitic diseases. Santos et al. (2010) reported the antileishmanial activity of elatol, a related compound, against Leishmania amazonensis, showing its efficacy in inhibiting both promastigote and intracellular amastigote forms of the parasite (Santos et al., 2010).

Synthesis and Structure-Activity Relationship

Elatoside J's synthesis and structure-activity relationship have been explored for potential therapeutic applications. Sui et al. (2017) efficiently synthesized various oleanane-type triterpene saponins, including Elatoside F, and evaluated their cytotoxic activities, providing insights into their potential medicinal uses (Sui et al., 2017).

Eigenschaften

CAS-Nummer |

171828-79-8 |

|---|---|

Produktname |

Elatoside J |

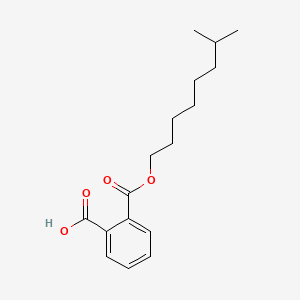

Molekularformel |

C48H78O19 |

Molekulargewicht |

959.1 g/mol |

IUPAC-Name |

10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O19/c1-43(2)13-15-48(42(60)61)16-14-46(5)22(23(48)17-43)7-8-28-44(3)11-10-29(45(4,21-52)27(44)9-12-47(28,46)6)65-41-38(67-40-36(59)34(57)31(54)25(19-50)63-40)37(32(55)26(20-51)64-41)66-39-35(58)33(56)30(53)24(18-49)62-39/h7,23-41,49-59H,8-21H2,1-6H3,(H,60,61) |

InChI-Schlüssel |

IIJRVKCBZJDXQK-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

melting_point |

262-264°C |

Andere CAS-Nummern |

171828-79-8 |

Physikalische Beschreibung |

Solid |

Synonyme |

elatoside J |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)